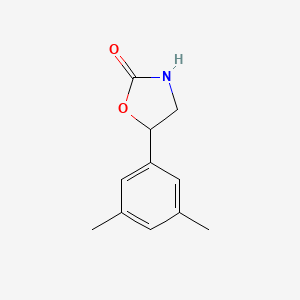

5-(3,5-Dimethylphenyl)oxazolidin-2-one

説明

5-(3,5-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. Its structure comprises a five-membered oxazolidinone ring with a 3,5-dimethylphenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazolidinones, which include antibiotics, enzyme inhibitors, and muscle relaxants.

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

5-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

InChIキー |

VAUCVSSWLKBOMS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)C2CNC(=O)O2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .

Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidin-2-one scaffolds, providing access to a range of substituted oxazolidinones .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and palladium-catalyzed N-arylation are some of the techniques used to enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

5-(3,5-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the phenyl substituent.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and modified phenyl derivatives, which can have enhanced or altered biological activities .

科学的研究の応用

5-(3,5-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

作用機序

The mechanism of action of 5-(3,5-Dimethylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .

類似化合物との比較

Key Structural Differences

The compound is most closely compared to Metaxalone (5-((3,5-Dimethylphenoxy)methyl)oxazolidin-2-one), a clinically used muscle relaxant. While both share a 3,5-dimethylphenyl moiety, their substituent linkages differ significantly:

- 5-(3,5-Dimethylphenyl)oxazolidin-2-one: Direct attachment of the 3,5-dimethylphenyl group to the oxazolidinone ring.

- Metaxalone: Incorporates a (3,5-dimethylphenoxy)methyl group, introducing an ether linkage and a methylene bridge .

This structural distinction impacts physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Molecular and Pharmacological Data

The table below summarizes key differences:

Pharmacokinetic and Metabolic Profiles

- Metaxalone : Exhibits moderate oral bioavailability, metabolized primarily by cytochrome P450 enzymes (CYP3A4/5), and excreted renally. Its half-life is ~2–3 hours .

- This compound: The absence of the ether group may increase lipophilicity (predicted logP ~2.5 vs. However, metabolic stability remains uncharacterized.

Comparison with Other Oxazolidinone Derivatives

While the evidence focuses on Metaxalone, broader comparisons with other oxazolidinones highlight key trends:

Linezolid (antibiotic): Features a morpholine and acetamide substituent. Its activity relies on binding to the 50S ribosomal subunit, a mechanism absent in non-antibiotic oxazolidinones.

Rivastigmine (acetylcholinesterase inhibitor): Contains a carbamate group, emphasizing the role of substituent diversity in target specificity.

The 3,5-dimethylphenyl group in the subject compound may confer steric effects that influence binding to enzymes or receptors, though empirical data are lacking.

生物活性

5-(3,5-Dimethylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 175.23 g/mol. The structure features a five-membered oxazolidinone ring with a dimethylphenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

| Study | Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Study A | MRSA | 8 | High |

| Study B | E. coli | 16 | Moderate |

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidinone derivatives. In vitro assays indicate that certain oxazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include cell cycle arrest and the induction of reactive oxygen species (ROS).

- Case Study : A derivative similar to this compound showed IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells, indicating promising anticancer activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 17.66 | Apoptosis via caspase activation |

| HeLa | 31.10 | ROS-mediated cell death |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it disrupts bacterial protein synthesis.

- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways through ROS generation and cell cycle arrest.

Research Findings

A study published in Journal of Medicinal Chemistry highlights that modifications in the oxazolidinone structure can lead to enhanced biological activity. The presence of electron-donating groups like methyl on the phenyl ring increases potency against certain bacterial strains and cancer cell lines.

Summary Table of Biological Activities

| Activity Type | Target | Outcome |

|---|---|---|

| Antimicrobial | MRSA | Effective at low MIC |

| Anticancer | MCF-7 & HeLa | Induces apoptosis |

| Mechanism | Protein synthesis | Inhibition via ribosomal binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。